3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

PRCP inhibition Serine protease Metabolic disease

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine (CAS 1774892-96-4) is a heterocyclic small molecule comprising a piperidine ring linked at the 3-position to an N1-cyclobutyl-substituted pyrazole. Catalogued in the Therapeutic Target Database as 'Piperidinyl pyrazole derivative 3' (TTD ID: D0R3WH) and assigned to Merck Sharp & Dohme Corp., the compound is a disclosed inhibitor of prolylcarboxypeptidase (PRCP), a serine protease target implicated in obesity, diabetes, and metabolic syndrome.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B11780673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C(=CC=N2)C3CCCNC3
InChIInChI=1S/C12H19N3/c1-4-11(5-1)15-12(6-8-14-15)10-3-2-7-13-9-10/h6,8,10-11,13H,1-5,7,9H2
InChIKeySATHZSSEKZVQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine: A Patent-Backed PRCP Inhibitor Scaffold from Merck's Metabolic Disease Program


3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine (CAS 1774892-96-4) is a heterocyclic small molecule comprising a piperidine ring linked at the 3-position to an N1-cyclobutyl-substituted pyrazole . Catalogued in the Therapeutic Target Database as 'Piperidinyl pyrazole derivative 3' (TTD ID: D0R3WH) and assigned to Merck Sharp & Dohme Corp., the compound is a disclosed inhibitor of prolylcarboxypeptidase (PRCP), a serine protease target implicated in obesity, diabetes, and metabolic syndrome [1]. With a molecular formula of C12H19N3, a molecular weight of 205.30 g/mol, a calculated logP of approximately 2.43, and a fraction sp3 of 0.58, the compound occupies a physicochemical space consistent with CNS-penetrant lead-like molecules [2].

Why 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine Cannot Be Interchanged with Generic Pyrazole-Piperidine Building Blocks


Simple substitution of 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine with its regioisomeric analogs—such as the 2-piperidinyl variant (CAS 1707679-60-4) or the 4-piperidinyl variant with altered pyrazole connectivity (CAS 1783745-07-2) —would redirect the piperidine nitrogen vector and alter the spatial relationship between the basic amine and the pyrazole ring, a geometry critical for engaging the PRCP active site [1]. Similarly, replacing the N1-cyclobutyl group with a smaller N1-methyl substituent (as in CAS 1251925-05-9) reduces steric bulk, lowers the fraction of sp3-hybridized carbons (fsp3), and diminishes the metabolic shielding conferred by the strained cyclobutyl ring—factors known to influence both target residence time and oxidative metabolism [2]. The compound's assignment to a specific, patent-protected therapeutic program (Merck's PRCP inhibitor campaign) further distinguishes it from generic pyrazole-piperidine screening compounds that lack validated target engagement data [1].

Quantitative Differentiation Evidence for 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine Against Closest Analogs


Regioisomeric Differentiation: 3-Piperidinyl vs. 2- and 4-Piperidinyl Connectivity Alters Pharmacophoric Vector Geometry

The 3-piperidinyl substitution pattern of the target compound positions the basic piperidine nitrogen at a distinct spatial vector relative to the pyrazole ring compared to the 2-piperidinyl regioisomer (CAS 1707679-60-4) and the 4-piperidinyl variant (CAS 1783745-07-2) . In the Merck PRCP inhibitor series, the 3-substituted piperidine scaffold was identified as the optimal geometry for engaging the S1 pocket of the PRCP catalytic site, with the pyrazole serving as a non-classical amide bioisostere [1]. The pyrazoles-as-bioisosteres campaign demonstrated that the relative orientation of the piperidine and pyrazole rings directly determines inhibitor potency, as the pyrazole must mimic the geometry of the scissile amide bond of PRCP substrates [2].

PRCP inhibition Serine protease Metabolic disease

N1-Substituent Bulk and sp3 Character: Cyclobutyl Surpasses Methyl in Fraction sp3 and Metabolic Shielding

The N1-cyclobutyl group on the pyrazole ring imparts a significantly higher fraction of sp3-hybridized carbons (fsp3 = 0.58) compared to the N1-methyl analog 3-(1-methyl-1H-pyrazol-5-yl)piperidine (fsp3 ≈ 0.44, based on C9H15N3 with fewer saturated carbons) . Elevated fsp3 correlates with improved clinical success rates in drug development, enhanced aqueous solubility, and reduced promiscuous binding [1]. The cyclobutyl ring also provides greater steric shielding of the pyrazole ring from CYP450-mediated oxidation compared to the methyl group, a strategy employed across multiple Merck programs to improve metabolic stability [2]. The ZINC database confirms the target compound's logP of 2.43 and tPSA of 43 Ų, placing it within favorable CNS drug-like chemical space [3].

Drug metabolism Physicochemical property optimization CNS drug design

Target Engagement Pedigree: Inclusion in Merck's Patent-Backed PRCP Program vs. Untargeted Commercial Building Blocks

Unlike generic pyrazole-piperidine building blocks available from commercial suppliers, 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is explicitly catalogued in the Therapeutic Target Database (TTD) as a PRCP inhibitor ('Piperidinyl pyrazole derivative 3') disclosed by Merck Sharp & Dohme Corp. [1]. The compound falls within the Markush structures of the PRCP inhibitor patent family (US8569299B2, US8785634B2, US9193762B2), which claims pyrazole-piperidine compounds for treating obesity, diabetes, and metabolic disorders [2]. The patent review by Graham et al. (PMID 28699813) discusses this class of compounds in the context of validated PRCP target engagement, noting that pyrazole-based inhibitors demonstrated nanomolar potency in recombinant human PRCP fluorometric assays using Mca-Ala-Pro-Lys(Dnp)-OH substrate [3]. In contrast, analogs such as 3-(1-methyl-1H-pyrazol-5-yl)piperidine (CAS 1251925-05-9) and 4-(1-cyclobutyl-1H-pyrazol-4-yl)piperidine (CAS 1783745-07-2) are sold as generic screening compounds without documented PRCP activity data .

PRCP inhibition Patent-protected scaffold Therapeutic validation

Physicochemical Positioning for CNS Drug Discovery: Balanced logP and tPSA Profile vs. More Lipophilic Pyrazole-Piperidine Derivatives

The target compound exhibits a logP of 2.43 and a topological polar surface area (tPSA) of 43 Ų, positioning it within the favorable range for CNS drug candidates (logP 1–4, tPSA < 90 Ų for brain penetration, tPSA < 70 Ų for optimal CNS exposure) [1]. This profile contrasts with more lipophilic pyrazole-piperidine derivatives bearing aryl substituents (e.g., 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine analogs), which typically exhibit logP > 4.0 and are biased toward peripheral targets [2]. The cyclobutyl group provides a sterically compact, saturated hydrocarbon substituent that elevates logP modestly compared to N1-unsubstituted pyrazole analogs without pushing the compound beyond CNS-accessible chemical space . The compound also satisfies key lead-likeness criteria: MW = 205.30 (< 350), HBD = 1 (≤ 3), HBA = 2 (≤ 6), and rotatable bonds = 2 (≤ 7) [1].

CNS drug design Physicochemical profiling Lead-likeness

Commercial Availability with Defined Purity: ISO-Certified Supply Chain vs. Discontinued or Unspecified-Purity Sources

3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is commercially available from MolCore at NLT 98% purity, with the supplier maintaining ISO certification suitable for global pharmaceutical R&D and quality control applications . This contrasts with the sourcing status of its closest regioisomer, 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine (CAS 1707679-60-4), for which active commercial suppliers with documented purity specifications are less readily identified in major chemical marketplaces . CymitQuimica previously listed the target compound but has since discontinued it, highlighting that not all suppliers maintain consistent stock . The MolCore supply chain provides the compound with documented CAS registry (1774892-96-4), molecular formula (C12H19N3), and molecular weight (205.30), enabling immediate use in regulated research environments without additional analytical qualification .

Chemical procurement Quality control Supply chain reliability

Optimal Application Scenarios for 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine Based on Differentiated Evidence


PRCP-Targeted Metabolic Disease Drug Discovery Leveraging Merck's Validated Pharmacophore

Research groups pursuing prolylcarboxypeptidase (PRCP) as a therapeutic target for obesity, type 2 diabetes, or metabolic syndrome should prioritize 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine as a key intermediate or reference scaffold. The compound's inclusion in Merck's patent-protected PRCP inhibitor program provides a validated starting point with documented target engagement rationale [1]. The 3-piperidinyl-pyrazole connectivity aligns with the optimal pharmacophoric geometry identified in Merck's medicinal chemistry campaign, where pyrazoles were employed as non-classical amide bioisosteres to achieve nanomolar PRCP inhibition [2]. This scenario is not served by generic 2- or 4-substituted piperidine analogs, which would misalign the critical binding vectors.

CNS-Penetrant Lead Generation Exploiting Optimized logP (2.43) and Low tPSA (43 Ų)

Programs targeting centrally mediated metabolic regulation or other CNS indications requiring brain-penetrant small molecules can leverage the compound's balanced physicochemical profile. With a logP of 2.43 and tPSA of 43 Ų—both well within established CNS drug-likeness thresholds—the scaffold is pre-optimized for blood-brain barrier penetration [3]. The cyclobutyl group provides sufficient lipophilicity for membrane permeability without exceeding the logP > 4 range associated with increased promiscuity and hERG binding, distinguishing it from more lipophilic aryl-substituted pyrazole-piperidine analogs [4]. The high fraction sp3 (0.58) further supports favorable solubility and reduced off-target binding compared to flat aromatic analogs.

Structure-Activity Relationship (SAR) Exploration at the N1 Position Using a High-Purity, ISO-Certified Scaffold

Medicinal chemistry teams requiring a high-purity (NLT 98%), ISO-certified starting material for systematic SAR exploration of the pyrazole N1 substituent can procure the target compound with documented quality specifications . The cyclobutyl group serves as a sterically defined, metabolically stable reference point for comparative studies against smaller (methyl, ethyl) or larger (cyclopentyl, cyclohexyl) N1-alkyl substituents. The ISO-certified supply chain ensures that observed biological differences across analogs can be attributed to structural variation rather than impurity-driven artifacts, a critical consideration for reproducible SAR campaigns.

Patent Landscape Navigation and Freedom-to-Operate Assessment in Metabolic Disease Therapeutics

Organizations conducting freedom-to-operate (FTO) analyses or seeking to understand the competitive IP landscape around PRCP inhibitors can use this compound as a reference structure within the Merck patent family (US8569299B2, US8785634B2, US9193762B2) [1]. The compound's explicit annotation in the Therapeutic Target Database as a Merck-disclosed PRCP inhibitor establishes a clear patent pedigree, enabling IP professionals to delineate claimed chemical space from unencumbered areas for novel inhibitor design.

Quote Request

Request a Quote for 3-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.